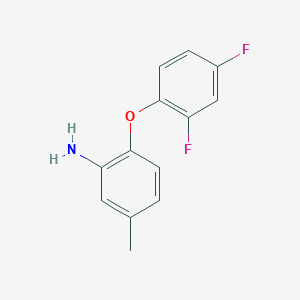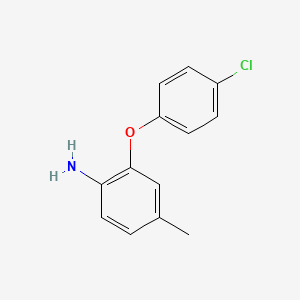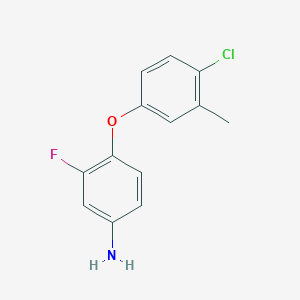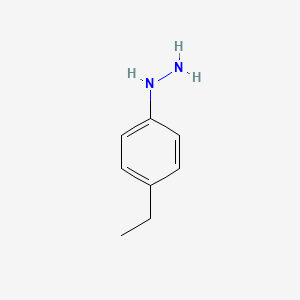
(4-Ethylphenyl)hydrazine
Descripción general
Descripción
(4-Ethylphenyl)hydrazine, also known as 4-ethyl-phenyl-hydrazine or p-ethylphenylhydrazine, is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is (4-ethylphenyl)hydrazine . The InChI representation of this compound is InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of (4-Ethylphenyl)hydrazine can be represented by the canonical SMILES notation as CCC1=CC=C(C=C1)NN . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.
Physical And Chemical Properties Analysis
(4-Ethylphenyl)hydrazine has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38 Ų . The heavy atom count of the compound is 10 .
Aplicaciones Científicas De Investigación
Based on the information available, here is an analysis of some scientific research applications of (4-Ethylphenyl)hydrazine:
Analytical Method Development
(4-Ethylphenyl)hydrazine Hydrochloride: is used in analytical method development, particularly in the validation of analytical methods for drug substances. It can be crucial during the Abbreviated New Drug Application (ANDA) process or during commercial production .
Synthesis of Tryptophol Derivatives
This compound serves as a key intermediate in the synthesis of 7-ethyl tryptophol , which is synthesized from 2-ethyl aniline. The process aims to improve yield and can be significant in pharmaceutical manufacturing .
Fluorescent Probe Synthesis
(4-Ethylphenyl)hydrazine: derivatives have been used to synthesize fluorescent probes for detecting specific substances like hydrazine (N2H4). These probes are tested for their efficacy using UV–visible absorption spectroscopy .
Mecanismo De Acción
Target of Action
Hydrazines, in general, are known to interact with carbonyl compounds, forming hydrazones .
Mode of Action
(4-Ethylphenyl)hydrazine can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction is a nucleophilic addition, where the hydrazine molecule acts as a nucleophile, adding to the carbonyl carbon and resulting in the formation of a hydrazone .
Biochemical Pathways
It’s worth noting that hydrazones, which are formed from the reaction of hydrazines with carbonyl compounds, can be further converted to the corresponding alkane by reaction with a base and heat . This is known as the Wolff-Kishner reduction .
Result of Action
The conversion of carbonyl compounds to alkanes via the formation of hydrazones could potentially have significant effects, depending on the specific carbonyl compound involved .
Propiedades
IUPAC Name |
(4-ethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNYAHCNKRLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

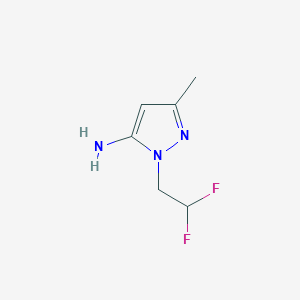

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
